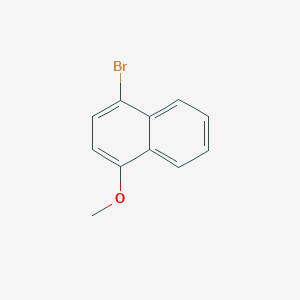

1-Bromo-4-methoxynaphthalene

Übersicht

Beschreibung

1-Bromo-4-methoxynaphthalene is an organic compound with the molecular formula C11H9BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a methoxy group at the fourth position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-4-methoxynaphthalene can be synthesized through several methods. One common method involves the bromination of 4-methoxynaphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-4-methoxynaphthalene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can yield alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted naphthalenes, biaryl compounds, naphthaldehydes, and naphthols.

Wissenschaftliche Forschungsanwendungen

Drug Synthesis

1-Bromo-4-methoxynaphthalene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its bromine atom facilitates nucleophilic substitution reactions, making it a versatile building block for the development of biologically active molecules.

Case Study: Synthesis of Naphthalene Derivatives

- In a study published in the Molecules journal, researchers utilized this compound as a starting material to synthesize a series of silyl-substituted naphthalene derivatives through lithiation and silylation reactions. This method demonstrated the compound's utility in producing derivatives with enhanced electronic properties .

Materials Science

The compound is also explored for its potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Optoelectronic Properties

- The incorporation of this compound into polymer matrices has been studied for its ability to enhance light absorption and fluorescence properties. The presence of the methoxy group is known to influence the electronic distribution within the naphthalene framework, leading to improved performance in optoelectronic applications .

Organic Optoelectronic Devices

This compound is recognized for its role in organic optoelectronic devices due to its favorable photophysical properties.

Fluorescence Studies

- Research indicates that derivatives synthesized from this compound exhibit significant fluorescence, which is beneficial for applications in sensors and light-emitting devices. The electron-donating methoxy group contributes to a red shift in absorption spectra, enhancing the efficiency of light emission .

Wirkmechanismus

The mechanism of action of 1-Bromo-4-methoxynaphthalene in chemical reactions involves the activation of the bromine atom, making it a good leaving group for substitution reactions. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.

Vergleich Mit ähnlichen Verbindungen

- 1-Bromo-4-methyl-naphthalene

- 1-Bromo-4-nitro-naphthalene

- 1-Bromo-4-hydroxy-naphthalene

Comparison: 1-Bromo-4-methoxynaphthalene is unique due to the presence of the methoxy group, which can influence its reactivity and solubility compared to other similar compounds. The methoxy group can also participate in additional chemical transformations, providing versatility in synthetic applications.

Biologische Aktivität

1-Bromo-4-methoxynaphthalene (CAS No. 5467-58-3) is an aromatic compound that has garnered attention for its potential biological activities and applications in organic synthesis. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

This compound has the following chemical properties:

- Molecular Formula : CHBrO

- Molecular Weight : 237.09 g/mol

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : 325.4 ± 15.0 °C at 760 mmHg

- Log P (octanol-water partition coefficient) : Ranges from 2.62 to 4.14, indicating moderate lipophilicity .

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 237.09 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 325.4 ± 15.0 °C |

| Log P | 2.62 - 4.14 |

Anticancer Properties

Recent studies have indicated that derivatives of naphthalene, including this compound, exhibit significant anticancer activity. Research has demonstrated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

For instance, a study published in the Journal of Medicinal Chemistry explored the synthesis of naphthalene derivatives and their effects on cancer cells, noting that modifications at the bromine and methoxy positions can enhance biological activity .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of several cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are involved in drug metabolism . This inhibition could have implications for drug interactions and pharmacokinetics.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that certain naphthalene derivatives may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases such as Alzheimer's .

Case Study: Anticancer Activity

In a controlled study involving human breast cancer cell lines (MCF-7), researchers treated cells with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

Case Study: Enzyme Interaction

A pharmacokinetic study assessed the impact of this compound on CYP enzyme activity in vitro using liver microsomes from rats. The findings revealed a marked inhibition of CYP1A2 activity, suggesting potential implications for drug metabolism and efficacy when co-administered with other pharmaceuticals .

Synthesis and Applications

This compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its derivatives are being explored for various applications due to their biological activities.

Table 2: Synthesis Pathways for Derivatives

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd catalyst, THF | ~93 |

| Nucleophilic Substitution | KOH in DMSO | ~60 |

Eigenschaften

IUPAC Name |

1-bromo-4-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURSAEHRFFSJED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203128 | |

| Record name | Naphthalene, 1-bromo-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5467-58-3 | |

| Record name | 1-Bromo-4-methoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5467-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1-bromo-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-methoxynaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-bromo-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-4-methoxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.